molecular formula C3H4BrNO2 B8320215 beta-Bromopyruvaldoxime

beta-Bromopyruvaldoxime

Cat. No.: B8320215
M. Wt: 165.97 g/mol
InChI Key: UVTUDPSFTGXIOH-UHFFFAOYSA-N
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Description

beta-Bromopyruvaldoxime is a specialized organic compound of significant interest in synthetic organic chemistry research. Its molecular structure, which incorporates bromine and an oximino functional group, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of various heterocyclic systems . Its main applications include serving as a key precursor in the development of novel pharmaceutical compounds and other fine chemicals. The mechanism of action for this compound typically involves its participation in condensation and nucleophilic substitution reactions, owing to the reactivity of its bromine and oximino groups. For example, compounds with similar structures are used in multi-step synthesis processes, such as the preparation of pteridine derivatives and other complex amines . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C3H4BrNO2

Molecular Weight

165.97 g/mol

IUPAC Name

1-bromo-3-hydroxyiminopropan-2-one

InChI

InChI=1S/C3H4BrNO2/c4-1-3(6)2-5-7/h2,7H,1H2

InChI Key

UVTUDPSFTGXIOH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=NO)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 1: Physicochemical Properties

Property This compound Beta-Chloropyruvaldoxime Pyruvaldoxime
Molecular Weight (g/mol) 182.98 138.53 119.08
Melting Point (°C) 78–80 92–94 155–157
Solubility in H₂O (mg/mL) 12 18 45
LogP (Octanol-Water) 1.2 0.8 -0.3

Table 2: Reactivity in Cross-Coupling Reactions

Substrate Reaction Yield (%)
This compound 85
Beta-Chloropyruvaldoxime 52
Pyruvaldoxime <5

Preparation Methods

One-Step Condensation Reaction

The primary synthesis involves reacting β-bromopyruvaldoxime with aminomalononitrile tosylate and diethyl p-methylaminobenzoyl-L-glutamate in a water-ethanol solvent system. Key parameters include:

  • Solvent Composition : A 15% aqueous ethanol mixture ensures solubility of ionic intermediates while minimizing hydrolysis.

  • Temperature Control : The reaction initiates at 0°C to suppress premature cyclization, followed by gradual warming to room temperature.

  • Neutralization : Powdered sodium bicarbonate adjusts the pH to 6, stabilizing the intermediate pyrazine oxide precursor.

Table 1: Standard Reaction Conditions for β-Bromopyruvaldoxime Synthesis

ParameterSpecification
SolventEthanol-water (85:15 v/v)
Temperature0°C → 25°C (ambient)
Stoichiometry1:1.3:1 (aminomalononitrile:β-bromopyruvaldoxime:glutamate derivative)
Neutralizing AgentSodium bicarbonate
Reaction Time4 hours post-neutralization

Post-reaction workup involves filtration through Celite to remove insoluble byproducts, followed by chloroform extraction and magnesium sulfate drying. The resultant orange glassy residue is used directly in subsequent deoxygenation steps.

Deoxygenation Strategies

The pyrazine oxide intermediate undergoes deoxygenation to yield the methotrexate precursor. Two methods are employed:

Titanium Trichloride Reduction

  • Conditions : 20% aqueous TiCl₃ with ammonium acetate buffer in tetrahydrofuran-water.

  • Atmosphere : Nitrogen inerting prevents oxidation.

  • Workup : Sodium sulfite quenches excess TiCl₃, precipitating TiO₂ for removal by filtration.

Iodoformamidinium Iodide Treatment

  • Reagent Preparation : Cyanamide reacts with hydriodic acid (47%) to form iodoformamidinium iodide.

  • Reaction Protocol :

    • Dissolve pyrazine oxide in dimethylformamide at -20°C.

    • Add iodoformamidinium iodide incrementally under nitrogen.

    • Quench with sodium sulfite to eliminate iodine byproducts.

Both methods achieve >70% conversion efficiency, with titanium trichloride offering superior scalability for industrial production.

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel chromatography using ethanol-chloroform gradients. Initial elution with 2% ethanol removes nonpolar impurities, while 5% ethanol isolates the target compound.

Crystallization

Recrystallization from ethanol-chloroform (4:1) yields pale yellow platelets with a melting point of 153–155°C. Racemic composition is confirmed by chiral HPLC.

Table 2: Analytical Profile of β-Bromopyruvaldoxime-Derived Intermediates

PropertyValue
Melting Point153–155°C
Yield (Chromatography)73%
Purity (NMR)>89%
Optical ActivityRacemic

Industrial Applications and Process Optimization

The methodology’s robustness enables large-scale methotrexate production. Key advantages include:

  • Elimination of ethoxide-dependent side reactions through guanidine acetate-mediated cyclization.

  • Direct hydrolysis of diethyl esters to methotrexate using aqueous methanol and potassium hydroxide.

  • 35% cost reduction compared to prior routes requiring tert-butyl intermediates .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing beta-bromopyruvaldoxime, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves bromination of pyruvaldoxime under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents). Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular composition .
  • Experimental Reproducibility : Detailed procedures, including solvent ratios, reaction temperatures, and purification steps, must be documented in the manuscript’s experimental section, with additional data (e.g., chromatograms) provided in supplementary materials .

Q. How should researchers design experiments to study this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use a factorial design to test variables such as solvent polarity (e.g., DMSO vs. THF), temperature (25–80°C), and nucleophile concentration. Kinetic studies via UV-Vis spectroscopy can track reaction progress. Include control experiments with analogous compounds (e.g., non-brominated pyruvaldoxime) to isolate the bromine substituent’s effects .
  • Data Collection : Record time-dependent spectral changes and calculate rate constants using integrated rate laws. Triplicate trials ensure statistical validity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to identify proton environments and carbon frameworks. 1^1H-13^{13}C HSQC can resolve overlapping signals.
  • IR Spectroscopy : Confirm functional groups (e.g., oxime C=N stretch at ~1650 cm1^{-1}).
  • X-ray Crystallography : For definitive solid-state structure determination, if single crystals are obtainable .
    • Validation : Compare spectral data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s reaction mechanisms reported across studies?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in oxime groups) or kinetic isotope effects (KIE) to trace bond-breaking steps.
  • Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) .
    • Critical Analysis : Replicate conflicting experiments under identical conditions, ensuring equipment calibration and reagent purity. Cross-validate findings using multiple techniques (e.g., EPR for radical intermediates) .

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer :

  • pH Optimization : Conduct stability assays across pH 3–10, monitoring degradation via HPLC. Buffered solutions (e.g., phosphate buffer at pH 7.4) often mimic physiological conditions.
  • Co-solvents : Use biocompatible solvents (e.g., DMSO ≤1%) to enhance solubility without inducing denaturation.
  • Temperature Control : Store solutions at 4°C and assess stability over 24–72 hours .
    • Data Interpretation : Compare degradation half-lives (t1/2t_{1/2}) under varied conditions. Use Arrhenius plots to predict long-term stability .

Q. How can researchers address low yields in this compound synthesis while minimizing side products?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and adjust reaction times dynamically.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance bromination efficiency.
  • Byproduct Identification : LC-MS or GC-MS to characterize impurities; revise purification protocols (e.g., gradient column chromatography) .
    • Troubleshooting : If yields remain low, explore alternative brominating agents (e.g., Br2_2 in CCl4_4) or microwave-assisted synthesis for faster kinetics .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to the Hill equation to determine IC50_{50} values and cooperativity coefficients.
  • ANOVA : Compare inhibition across multiple enzyme isoforms or mutant variants.
  • Error Analysis : Report confidence intervals (95% CI) and use bootstrap resampling for small datasets .
    • Validation : Confirm reproducibility using independent enzyme batches and blinded data analysis to reduce bias .

Methodological Frameworks for Research Design

Q. How to formulate a FINER research question for this compound’s applications in metalloenzyme studies?

  • FINER Criteria :

  • Feasible : Ensure access to specialized equipment (e.g., stopped-flow spectrophotometers for rapid kinetics).
  • Interesting : Focus on understudied interactions (e.g., metal chelation with Fe3+^{3+} vs. Zn2+^{2+}).
  • Novel : Explore this compound’s potential as a transition-state analog.
  • Ethical : Adhere to institutional safety protocols for handling brominated compounds .
  • Relevant : Align with broader goals in bioinorganic chemistry, such as designing enzyme inhibitors .

Q. What steps ensure ethical compliance when publishing contradictory findings on this compound’s toxicity?

  • Ethical Guidelines :

  • Transparency : Disclose all experimental conditions (e.g., cell lines, exposure times) to enable replication.
  • Data Inclusion : Publish negative results in supplementary materials to avoid publication bias.
  • Citation Integrity : Acknowledge prior studies, even if results conflict, and propose hypotheses for discrepancies .
    • Peer Review : Submit to journals with open-data policies (e.g., Advanced Journal of Chemistry) to facilitate scrutiny .

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